Cas no 20968-04-1 (bis(4-chlorophenyl)acetonitrile)

Bis(4-chlorophenyl)acetonitrile is a chlorinated aromatic nitrile compound with the molecular formula C₁₄H₉Cl₂N. It serves as a versatile intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of two para-chlorophenyl groups enhances its reactivity in nucleophilic substitution and coupling reactions, making it valuable for constructing complex molecular frameworks. Its high purity and stability under standard conditions ensure consistent performance in synthetic applications. The compound’s crystalline form facilitates precise handling and storage. Bis(4-chlorophenyl)acetonitrile is widely utilized in research and industrial settings due to its reliable reactivity and compatibility with diverse reaction conditions.
bis(4-chlorophenyl)acetonitrile structure
20968-04-1 structure
商品名:bis(4-chlorophenyl)acetonitrile
CAS番号:20968-04-1
MF:C14H9NCl2
メガワット:262.13396
MDL:MFCD19303617
CID:1397243
PubChem ID:8806

bis(4-chlorophenyl)acetonitrile 化学的及び物理的性質

名前と識別子

    • bis(4-chlorophenyl)acetonitrile
    • Benzeneacetonitrile, 4-chloro-alpha-(4-chlorophenyl)-
    • BIS(P-CHLOROPHENYL)ACETONITRILE
    • 2,2-bis(4-chlorophenyl)acetonitrile
    • DTXSID80175144
    • BS-15940
    • FOWHYJUXPOOLJN-UHFFFAOYSA-N
    • Bis(p-chlorophenyl)acetonitrile, 95%
    • AKOS022507371
    • SCHEMBL7825067
    • 2,2-bis(4-chlorophenyl)-acetonitrile
    • p,p'-Ddcn
    • CS-0163191
    • MFCD19303617
    • Benzeneacetonitrile, 4-chloro-.alpha.-(4-chlorophenyl)-
    • 20968-04-1
    • DTXCID8097635
    • MDL: MFCD19303617
    • インチ: InChI=1S/C14H9Cl2N/c15-12-5-1-10(2-6-12)14(9-17)11-3-7-13(16)8-4-11/h1-8,14H
    • InChIKey: FOWHYJUXPOOLJN-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=CC=C1C(C#N)C2=CC=C(C=C2)Cl)Cl

計算された属性

  • せいみつぶんしりょう: 261.01137
  • どういたいしつりょう: 261.0112047g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 258
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 23.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.7

じっけんとくせい

  • PSA: 23.79

bis(4-chlorophenyl)acetonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D582700-1g
bis(p-chlorophenyl)acetonitrile
20968-04-1 95%
1g
$335 2024-05-24
Ambeed
A430424-250mg
2,2-Bis(4-chlorophenyl)acetonitrile
20968-04-1 97%
250mg
$54.0 2024-08-03
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B908546-1g
2,2-Bis(4-chlorophenyl)acetonitrile
20968-04-1 95%
1g
¥2,700.00 2022-09-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1233831-250mg
2,2-Bis(4-chlorophenyl)acetonitrile
20968-04-1 97%
250mg
¥440 2023-04-14
Cooke Chemical
BD3308445-100mg
2,2-Bis(4-chlorophenyl)acetonitrile
20968-04-1 97%
100mg
RMB 174.40 2025-02-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1233831-1g
2,2-Bis(4-chlorophenyl)acetonitrile
20968-04-1 97%
1g
¥1096 2023-04-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-MN727-100mg
bis(4-chlorophenyl)acetonitrile
20968-04-1 97%
100mg
884CNY 2021-05-07
Aaron
AR002L1X-1g
Benzeneacetonitrile, 4-chloro-α-(4-chlorophenyl)-
20968-04-1 95%
1g
$111.00 2023-12-14
1PlusChem
1P002KTL-250mg
Benzeneacetonitrile, 4-chloro-α-(4-chlorophenyl)-
20968-04-1 97%
250mg
$21.00 2023-12-19
1PlusChem
1P002KTL-5g
Benzeneacetonitrile, 4-chloro-α-(4-chlorophenyl)-
20968-04-1 97%
5g
$612.00 2025-02-19

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